molecular formula C18H19ClN6O3 B2799466 2-(9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide CAS No. 876151-62-1

2-(9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

Cat. No.: B2799466
CAS No.: 876151-62-1
M. Wt: 402.84
InChI Key: OUZOUIMNRJPVKP-UHFFFAOYSA-N
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Description

2-(9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H19ClN6O3 and its molecular weight is 402.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of chemistry has focused on synthesizing novel purine derivatives and analyzing their structures. For example, the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems has been explored, demonstrating the versatility of purine-based compounds for chemical innovation (Hesek & Rybár, 1994). These studies provide foundational knowledge for developing compounds with potential therapeutic applications.

Biological Activities and Applications

Purine derivatives have been investigated for various biological activities, including anticancer, anticonvulsant, and adenosine receptor affinity:

  • Anticancer Activity : Certain acefylline derivatives, structurally related to purine, have shown moderate activity against human liver carcinoma cells, highlighting the potential of purine derivatives in cancer therapy (Shahzadi et al., 2022).
  • Adenosine Receptor Affinity : The affinity of tricyclic xanthine derivatives, which share a common purine core, for adenosine receptors has been evaluated, indicating their potential in modulating physiological processes through adenosine receptor interaction (Załuski et al., 2018).
  • Anticonvulsant Activity : Research has also been directed towards synthesizing and evaluating the anticonvulsant activity of quinazolin-3-yl acetamide derivatives, indicating the broader pharmacological potential of compounds within this chemical space (El Kayal et al., 2022).

Properties

IUPAC Name

2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O3/c1-10-7-23(12-5-3-11(19)4-6-12)17-21-15-14(24(17)8-10)16(27)25(9-13(20)26)18(28)22(15)2/h3-6,10H,7-9H2,1-2H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZOUIMNRJPVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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